(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid is an organic compound characterized by the presence of a phenethylamino group attached to a butenoic acid backbone. This compound is notable for its structural features, which include a double bond in the butenoic acid chain and a phenethylamino substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid typically involves the reaction of ethyl 2-methylacetoacetate with α-methylbenzylamine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene, and a Dean-Stark trap is used to remove water formed during the reaction . The mixture is refluxed overnight, and the product is isolated by percolation over a silica gel pad followed by solvent evaporation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would likely be applied to scale up the laboratory synthesis method.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The double bond in the butenoic acid chain can participate in conjugation with other functional groups, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: (trans-2-butenoic acid) has a similar butenoic acid backbone but lacks the phenethylamino group.
Isocrotonic acid: (cis-2-butenoic acid) is the cis isomer of crotonic acid and also lacks the phenethylamino group.
3-Butenoic acid: Another isomer of butenoic acid with the double bond in a different position.
Uniqueness
(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPTAJLMFBTRP-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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